Methyl 3,3,3-Trifluoro-2-phenylpropionate
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Overview
Description
Methyl 3,3,3-Trifluoro-2-phenylpropionate is an organic compound with the molecular formula C10H9F3O2. It is a colorless to yellow liquid that is used in various chemical applications. The compound is known for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,3,3-Trifluoro-2-phenylpropionate can be synthesized through several methods. One common approach involves the esterification of 3,3,3-trifluoro-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions allows for large-scale production while maintaining high purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3,3-Trifluoro-2-phenylpropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3,3,3-Trifluoro-2-phenylpropanoic acid.
Reduction: 3,3,3-Trifluoro-2-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3,3,3-Trifluoro-2-phenylpropionate is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3,3,3-Trifluoro-2-phenylpropionate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-Trifluoropropionate: Similar in structure but lacks the phenyl group.
Methyl 3-phenylpropionate: Contains a phenyl group but lacks the trifluoromethyl group.
Uniqueness
Methyl 3,3,3-Trifluoro-2-phenylpropionate is unique due to the presence of both the trifluoromethyl and phenyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
methyl 3,3,3-trifluoro-2-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-15-9(14)8(10(11,12)13)7-5-3-2-4-6-7/h2-6,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBFYUNCVGESFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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